molecular formula C16H18ClNO2 B2846838 Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate CAS No. 2126160-93-6

Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate

Cat. No.: B2846838
CAS No.: 2126160-93-6
M. Wt: 291.78
InChI Key: GEPFXBVIIPLBEW-UHFFFAOYSA-N
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Description

Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate is a carbazole derivative characterized by a partially saturated tetrahydrocarbazole core substituted with a chlorine atom at the 8-position and an ethyl acetate group at the 1-position. Its molecular formula is C₁₆H₁₇ClNO₂, with a molecular weight of 291.78 g/mol and a purity of 95% (CAS data) . The compound’s structure combines a planar aromatic carbazole moiety with a partially saturated ring system, conferring unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-2-20-14(19)9-10-5-3-6-11-12-7-4-8-13(17)16(12)18-15(10)11/h4,7-8,10,18H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPFXBVIIPLBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC2=C1NC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2126160-93-6
  • Molecular Formula : C₁₆H₁₈ClN O₂
  • Melting Point : 153–154 °C

This compound is characterized by the presence of a chloro group and a tetrahydrocarbazole moiety, which are critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities:

Antimicrobial Activity

A study by Kaissy et al. demonstrated that carbazole derivatives exhibit significant antimicrobial properties. The compound was tested against several bacterial strains including E. coli and S. aureus, showing promising results comparable to standard antibiotics .

Bacterial Strain Zone of Inhibition (mm) Concentration (µg/mL)
E. coli25800
S. aureus20800

Antitumor Potential

Research has shown that carbazole derivatives can inhibit tumor cell growth. For instance, compounds related to this compound were evaluated for their cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and HEP2 (laryngeal carcinoma). Specific derivatives displayed IC50 values indicating significant cytotoxicity:

Compound Cell Line IC50 (µg/mL)
Compound AA5495.9
Compound BHEP225.7

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : Some studies indicate that carbazole derivatives can inhibit topoisomerase II activity, a crucial enzyme in DNA replication and transcription.
  • Signal Transduction Pathways : The compound has been implicated in modulating pathways involving STAT proteins which are linked to tumorigenesis .
  • Antioxidative Properties : Certain derivatives have shown neuroprotective effects due to their antioxidative capabilities, which may contribute to their overall therapeutic potential .

Case Studies and Research Findings

Recent research has highlighted the efficacy of this compound in various contexts:

Study on Antiviral Activity

A study focused on the synthesis of novel derivatives linked to this compound demonstrated strong binding affinities against SARS-CoV-2 proteins through molecular docking studies. The synthesized compounds exhibited significant inhibitory potential against the main protease and RdRp of the virus .

ADMET Analysis

The pharmacokinetic properties were assessed through ADMET analysis indicating favorable absorption characteristics across biological membranes. This analysis is crucial for understanding the drug-likeness of the compound and its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound C₁₆H₁₇ClNO₂ 291.78 8-Cl, ethyl acetate Ester, tetrahydrocarbazole Intermediate in alkaloid synthesis
Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate C₁₆H₁₉NO₂ 257.34 No Cl, 4a-position substitution Ester, carbazole Synthetic building block
GSK983 (N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) C₁₈H₁₅ClN₂O 326.00 6-Cl, pyridinecarboxamide Amide, tetrahydrocarbazole Pharmacological research (GlaxoSmithKline)
8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine C₁₂H₁₃ClN₂ 220.70 8-Cl, amine Amine, tetrahydrocarbazole Chemical synthesis
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one C₁₃H₁₃NO 199.25 8-CH₃, ketone Ketone, tetrahydrocarbazole Crystallographic studies

Key Comparative Insights :

Substituent Effects: The 8-chloro substitution in the target compound enhances electron-withdrawing effects compared to non-halogenated analogs (e.g., ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate). GSK983 shares a chloro-substituted tetrahydrocarbazole core but incorporates a pyridinecarboxamide group instead of an ester. The amide group in GSK983 likely enhances hydrogen-bonding interactions, making it more suitable for protein-targeted applications .

Functional Group Diversity :

  • The ethyl acetate group in the target compound confers higher lipophilicity compared to the amine derivative (C₁₂H₁₃ClN₂), which may influence pharmacokinetic properties such as membrane permeability .
  • The ketone in 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one facilitates ring puckering analysis via crystallography, as demonstrated in studies using Cremer-Pople coordinates .

The amine derivative (C₁₂H₁₃ClN₂) serves as a precursor for further functionalization, whereas the ester group in the target compound may stabilize the molecule during synthetic steps .

The chloro and ester groups may modulate such activity by altering steric bulk and electronic distribution.

Structural and Conformational Analysis

The tetrahydrocarbazole core’s puckering geometry, analyzed via Cremer-Pople coordinates , distinguishes it from fully aromatic carbazoles. The partial saturation introduces conformational flexibility, which may enhance interactions with hydrophobic binding pockets in biological targets. In contrast, fully aromatic carbazole derivatives (e.g., ethyl 2-(9H-carbazol-1-yl)acetate) exhibit rigid planar structures, favoring π-π stacking but limiting adaptability .

Preparation Methods

Fischer Indole Cyclization

A representative procedure involves reacting 2-chlorophenylhydrazine hydrochloride with cyclohexanone under acidic conditions. For example:

  • Reactants : 2-Chlorophenylhydrazine hydrochloride (10.0 mmol), cyclohexanone (10.0 mmol)
  • Catalyst : 1,3-Bis(3-sulfopropyl)-1H-imidazol-3-ium trifluoromethanesulfonate (0.5 mmol)
  • Solvent : Water (15 mL)
  • Conditions : Microwave irradiation at 100°C for 20 minutes
  • Yield : 94%
  • Key Advantage : Green chemistry approach with catalyst recyclability

This method avoids traditional HCl/gas evolution, enhancing safety and scalability. The microwave-assisted process reduces reaction time from hours to minutes compared to classical thermal methods.

Comparative Analysis of Synthetic Methods

Parameter Fischer-Alkylation Route Acylation-Oxidation Route
Total Steps 2 3
Overall Yield 75–81% 60–68%
Key Advantage Atom-economic Functional group tolerance
Scalability >100 g demonstrated Limited to 50 g batches
Purification Recrystallization Column chromatography

Data synthesized from.

Mechanistic Insights

Fischer Indole Cyclization Mechanism

  • Phenylhydrazine Formation : Condensation of cyclohexanone with 2-chlorophenylhydrazine
  • Cyclization : Acid-catalyzed-sigmatropic rearrangement
  • Aromatization : Loss of ammonia to form the tetrahydrocarbazole core

Alkylation Stereoelectronic Effects

The carbazole nitrogen's lone pair facilitates nucleophilic attack on ethyl bromoacetate's α-carbon. Steric hindrance from the tetrahydro ring system necessitates extended reaction times (24 h vs. 12 h for planar carbazoles).

Optimization Strategies

Solvent Screening

  • Polar Aprotic Solvents : DMF > DMSO > NMP (yield correlation)
  • Ester Solubility : Ethyl acetate groups require high-polarity solvents for effective mixing

Temperature Profiling

  • Alkylation : <30°C minimizes di-alkylation byproducts
  • Cyclization : Microwave heating outperforms oil bath in yield and reproducibility

Emerging Methodologies

Brønsted Acid Catalysis

Recent advances employ p-toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP) for:

  • Tandem Friedel-Crafts hydroxyalkylation
  • Nucleophilic substitution at C-4
    Key benefits:
  • Avoids metal catalysts
  • Enables late-stage functionalization

Continuous Flow Synthesis

Preliminary reports suggest:

  • 3.2-minute residence time
  • 89% yield at 140°C
  • Compatibility with heterogeneous catalysts

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueExpected Signals/DataReference
1H NMRδ 1.2 (t, 3H, CH3), δ 4.1 (q, 2H, OCH2), δ 6.8–7.2 (aromatic)
HRMS (ESI-TOF)[M+Na]+ m/z calcd. 313.74, found 313.75

Basic: How can reaction conditions be optimized for synthesizing this compound with high purity?

Answer:

  • Solvent Selection: Ethanol or methanol is optimal for condensation steps, balancing solubility and reactivity. Polar aprotic solvents (e.g., DMF) may improve yields in nucleophilic substitutions .
  • Temperature Control: Room temperature (25°C) minimizes side reactions during hydrazone formation, while reflux (70–80°C) accelerates cyclization .
  • Catalysis: Alkaline conditions (e.g., 5% KOH in ethanol) drive Claisen-Schmidt condensations, achieving >90% yield in carbazole ring closure .

Q. Table 2: Reaction Optimization Parameters

StepConditionsYield (%)Reference
Condensation5% KOH/EtOH, 6h, 25°C85–90
CyclizationReflux in MeOH, 4h78

Advanced: What crystallographic challenges arise in resolving the carbazole core, and how are they addressed?

Answer:

  • Ring Puckering: The tetrahydrocarbazole moiety exhibits nonplanar puckering, quantified using Cremer-Pople parameters (amplitude Q = 0.45 Å, θ = 30°). SHELXL refines displacement parameters with anisotropic thermal motion .
  • Hydrogen Bonding: N–H···O interactions (e.g., N9–H9···O1 in related structures) form R₂²(10) motifs. ORTEP-3 visualizes these networks, critical for understanding packing efficiency .

Q. Table 3: Crystallographic Data (Example)

ParameterValueReference
Space GroupP21/c
R-factor0.039
H-bond LengthN9–H9···O1: 2.89 Å

Advanced: How do substituents (e.g., Cl at C8) influence biological activity, and what SAR trends are observed?

Answer:

  • Chlorine Substitution: The C8-Cl group enhances lipophilicity (logP +0.5) and π-stacking with biological targets. In vitro assays show EC50 values 2–3× lower than non-chlorinated analogs .
  • Ethyl Acetate Group: The ester moiety improves membrane permeability (PAMPA logPe = −4.2) but may reduce metabolic stability. Hydrolysis to the carboxylic acid in vivo is a key consideration .

Q. Table 4: SAR Comparison

SubstituentIC50 (μM, Cancer Cell Lines)logPReference
8-Cl12.3 ± 1.23.1
8-H28.7 ± 2.52.6

Advanced: How can contradictory spectral data during synthesis be resolved?

Answer:

  • Impurity Profiling: Use HPLC-MS (C18 column, 0.1% TFA/ACN gradient) to detect byproducts. For example, uncyclized hydrazones may co-elute at 8.2 min .
  • Dynamic NMR: Variable-temperature 1H NMR (25–60°C) resolves signal splitting caused by rotameric equilibria in the ethyl acetate group .

Advanced: What role do hydrogen-bonding patterns play in stabilizing the crystal lattice?

Answer:
Intermolecular N–H···O bonds (2.89 Å) form infinite chains along the a-axis, stabilizing the lattice. Graph set analysis (Bernstein et al., 1995) identifies R₂²(10) motifs, which correlate with melting points >180°C .

Advanced: What computational methods predict the compound’s bioactivity and binding modes?

Answer:

  • Docking Studies: AutoDock Vina models interactions with kinase targets (e.g., CDK2). The carbazole core docks into hydrophobic pockets (ΔG = −9.2 kcal/mol) .
  • MD Simulations: GROMACS simulates membrane permeation, revealing water bridges between the ester group and lipid headgroups .

Advanced: How does ring puckering affect the compound’s conformational dynamics?

Answer:
Cremer-Pople coordinates (Q, θ, φ) quantify puckering amplitude and pseudorotation pathways. DFT calculations (B3LYP/6-31G*) show energy barriers <2 kcal/mol between chair and boat conformers, enabling rapid interconversion in solution .

Advanced: How does this compound compare to structurally related carbazole alkaloids in natural product synthesis?

Answer:

  • Intermediate Utility: The tetrahydrocarbazole scaffold mimics murrayaquinone A precursors. Oxidative dearomatization (e.g., with DDQ) generates bioactive carbazolequinones .
  • Yield Comparison: Cyclization of 8-chloro derivatives achieves 75% yield vs. 60% for 6-methoxy analogs, attributed to Cl’s electron-withdrawing effects .

Q. Table 5: Comparative Synthetic Utility

ApplicationThis CompoundMurrayaquinone AReference
Cyclization Yield75%58%
Oxidation StabilityHighModerate

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